(5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13BrN4O3S and its molecular weight is 385.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structure, which combines a brominated pyridine with an azetidine linked to a sulfonamide. This combination suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Structural Characteristics
The molecular formula of the compound is C13H13BrN4O3S, with a molecular weight of 385.24 g/mol. Its structure features:
- A brominated pyridine ring , which is known for its role in numerous biologically active compounds.
- An azetidine ring that includes a sulfonyl group, enhancing the compound's reactivity and potential biological interactions.
Predicted Biological Activity
Using computational tools like the Prediction of Activity Spectra for Substances (PASS) program, researchers can forecast the biological activity of this compound based on its structural features. The predictions suggest potential applications in areas such as antimicrobial and anticancer therapies due to the presence of functional groups conducive to enzyme interactions and cellular uptake.
The synthesis of this compound can be achieved through multi-step organic synthesis techniques. A proposed synthetic route involves:
- Formation of the azetidine ring.
- Introduction of the sulfonyl group.
- Bromination of the pyridine ring.
Understanding the mechanism of action is crucial for evaluating its therapeutic potential. Molecular docking studies can elucidate how this compound interacts with specific biological targets, providing insights into its pharmacodynamics and potential side effects.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing imidazole rings have shown antifungal and antibacterial activities against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound can be inferred from studies on related structures. Compounds with similar scaffolds have demonstrated cytotoxic effects against human cancer cell lines, suggesting that this compound may also exhibit similar properties .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromopyridine | Brominated pyridine | Moderate antimicrobial activity |
Imidazole derivatives | Contains imidazole ring | Antifungal and anticancer properties |
Sulfonamide derivatives | Sulfonamide group | Antibacterial activity |
The unique combination of these features in This compound may lead to enhanced pharmacological effects compared to simpler analogs.
Case Studies and Experimental Findings
In vitro studies are essential for validating the predicted activities of this compound. For example, compounds with similar structures have been tested against various bacterial strains using methods such as the Minimum Inhibitory Concentration (MIC) assay. Preliminary results suggest that these compounds can inhibit bacterial growth effectively at relatively low concentrations .
特性
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3S/c1-17-3-2-16-13(17)22(20,21)11-7-18(8-11)12(19)9-4-10(14)6-15-5-9/h2-6,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHBTKNSFLAOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。